molecular formula C11H11NO4 B12895749 2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid

2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid

Cat. No.: B12895749
M. Wt: 221.21 g/mol
InChI Key: PGGLQZYJAUSBOP-UHFFFAOYSA-N
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Description

2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl) aniline with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring .

Scientific Research Applications

2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with biological receptors, influencing various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]oxazol-2-yl)acetic acid
  • 2-(2-Methylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid
  • 2-(2-Propylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid

Uniqueness

2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-(2-ethyl-1,3-benzoxazol-4-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C11H11NO4/c1-2-8-12-9-6(10(13)11(14)15)4-3-5-7(9)16-8/h3-5,10,13H,2H2,1H3,(H,14,15)

InChI Key

PGGLQZYJAUSBOP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC=C2O1)C(C(=O)O)O

Origin of Product

United States

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